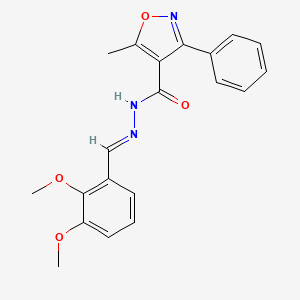

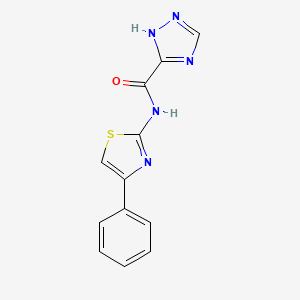

3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiophene carboxamides and their derivatives represent a class of compounds with significant interest due to their diverse biological activities and potential applications in materials science. The compound belongs to this class, incorporating chloro, dimethoxyphenyl, and carboxamide functional groups attached to a benzothiophene core.

Synthesis Analysis

The synthesis of benzothiophene carboxamide derivatives typically involves multi-step organic reactions, starting from readily available precursors. For example, the synthesis of related compounds often requires the initial formation of benzothiophene-2-carboxamide followed by functionalization with various groups (e.g., chloro and dimethoxyphenyl) through nucleophilic substitution, amidation, or other coupling reactions (Talupur et al., 2021).

Molecular Structure Analysis

Benzothiophene derivatives typically exhibit planar or near-planar structures due to the aromatic nature of the benzothiophene ring. The presence of substituents like chloro and dimethoxyphenyl groups can influence the molecular conformation through intramolecular hydrogen bonding or steric effects. Crystallographic studies often reveal the precise geometric arrangement and confirm the presence of expected functional groups (Abbasi et al., 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound and its derivatives have been a part of various synthesis and characterization studies. For instance, it has been used in the synthesis of tetrazol-thiophene-2-carboxamides, which were then characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021). Similar synthesis processes have been conducted for other derivatives, showing the adaptability of this compound in chemical synthesis.

Biological Evaluation and Molecular Docking Studies

- Some derivatives of this compound have been subjected to biological evaluations and molecular docking studies, demonstrating potential biological activities. This includes antimicrobial evaluations, indicating the compound's potential in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Photocyclization Studies

- Photocyclization studies involving this compound have been conducted to prepare series of dimethoxy[1]benzothieno[2,3-c]quinolines. This indicates its utility in the field of photochemistry and the synthesis of complex organic structures (Pakray & Castle, 1986).

Fluorescence Quenching Studies

- The compound has been used in fluorescence quenching studies, such as its involvement in the examination of carboxamide fluorescence quenching by aniline and carbon tetrachloride. These studies are significant for understanding the quenching mechanisms in various organic solvents, contributing to the field of molecular fluorescence (Patil et al., 2013).

Solvatochromic Shift Method Studies

- This compound has also been a subject in the studies involving solvatochromic shift methods. Such studies are crucial for estimating ground and excited state dipole moments in different solvent polarities, contributing to the understanding of solvent effects on molecular properties (Patil et al., 2011).

Synthesis of Polymers and Complexes

- Research has also delved into the synthesis of polymers and complexes involving this compound. For instance, its use in the synthesis of carboxylate-containing polyamides showcases its potential in polymer chemistry and material science (Ueyama et al., 1998).

Propriétés

IUPAC Name |

3-chloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-14(11)23-16/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHBKYGUJETGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)

![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)

![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)